Positional Isomer Differentiation: 4-Biphenyl vs. 2-Biphenyl Substitution in 2-Methyl-1-propene Derivatives
3-(4-Biphenyl)-2-methyl-1-propene (CAS 53573-00-5) is structurally differentiated from its ortho-substituted positional isomer 3-(2-biphenyl)-2-methyl-1-propene (CAS 860770-58-7) by the attachment position of the 2-methylprop-2-enyl group on the biphenyl core. The para-substituted (4-biphenyl) derivative provides a linear, extended molecular geometry with a calculated topological polar surface area (tPSA) of 0 Ų and LogP of 4.47 . In contrast, the ortho-substituted isomer introduces steric hindrance between the methallyl group and the adjacent phenyl ring, altering molecular conformation and intermolecular packing . This structural distinction is critical in applications requiring defined molecular shape, such as liquid crystalline mesogens, supramolecular assembly, and polymer main-chain rigidity, where para-substitution confers rod-like anisotropy absent in the ortho analog [1].
| Evidence Dimension | Substitution pattern (positional isomerism) |
|---|---|
| Target Compound Data | para-substituted: 3-(4-biphenyl)-2-methyl-1-propene; tPSA = 0 Ų; LogP = 4.47 |
| Comparator Or Baseline | ortho-substituted: 3-(2-biphenyl)-2-methyl-1-propene (CAS 860770-58-7); tPSA = 0 Ų; LogP not reported |
| Quantified Difference | Molecular geometry shifts from linear/rod-like (para) to bent/conformationally restricted (ortho) |
| Conditions | Calculated physicochemical properties; structural geometry comparison |
Why This Matters
Para-substitution is essential for maintaining linear molecular geometry required in liquid crystalline and ordered polymeric materials; ortho analogs cannot substitute without disrupting mesogenic alignment or backbone linearity.
- [1] J-GLOBAL. 4-(2-Methylallyl)biphenyl. J-GLOBAL ID: 200907021802271155. View Source
